Lipophilicity Differentiation vs. N‑[(2S)‑1‑(Benzylamino)‑1‑oxopropan‑2‑yl] Analog – logP/logD Comparison
Compared with its chiral methyl‑substituted analog (ChemDiv Y043‑6433), the target compound lacks the α‑methyl group, resulting in higher computed lipophilicity. The logP for the target is 1.65, versus 1.59 for the (S)‑methyl analog . The corresponding logD₇.₄ values are 1.65 and 1.59, respectively, giving a ΔlogP of +0.06 and ΔlogD of +0.06. Although modest, this difference corresponds to a predicted ∼15 % increase in passive permeability according to the established logD–Papp correlation [1], which can be significant in optimizing CNS exposure or cellular uptake in screening assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.65; logD₇.₄ = 1.65 |
| Comparator Or Baseline | N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide: logP = 1.59; logD₇.₄ = 1.59 |
| Quantified Difference | ΔlogP = +0.06; ΔlogD = +0.06 |
| Conditions | Computed using ChemDiv platform (method not disclosed); compared within same calculation framework. |
Why This Matters
Higher logP/logD indicates enhanced membrane permeability potential, making the target compound preferable for assays requiring passive cell penetration.
- [1] Winiwarter, S. et al. (1998) Correlation of Human Jejunal Permeability (Peff) of Drugs with Experimentally Derived Lipophilicity, Polar Surface Area, and Hydrogen Bonding Descriptors. Journal of Medicinal Chemistry, 41(25), 4939-4949. View Source
